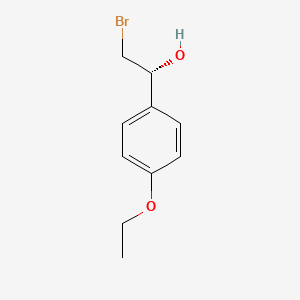

(1R)-2-bromo-1-(4-ethoxyphenyl)ethanol

Description

Contextualization within Chiral Bromo-Alcohol Chemistry and its Synthetic Utility

(1R)-2-bromo-1-(4-ethoxyphenyl)ethanol belongs to the class of chiral β-bromo alcohols. These are organic molecules that contain a hydroxyl group (-OH) and a bromine atom on adjacent carbon atoms, with the carbon bearing the hydroxyl group being a stereocenter. The specific "(1R)" designation indicates the precise three-dimensional arrangement of the atoms around this chiral center, a feature that is critical for its application in stereoselective synthesis.

The synthetic utility of chiral bromo-alcohols is rooted in the presence of two highly reactive functional groups. The hydroxyl group can be easily modified or can direct the stereochemical outcome of nearby reactions, while the bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This dual functionality allows for the sequential and controlled introduction of new chemical bonds and functional groups, making compounds like this compound versatile intermediates.

A primary application for this compound is in the synthesis of pharmaceutically active molecules where specific enantiomers are required for therapeutic efficacy. It serves as a key chiral intermediate for long-acting beta-adrenoceptor agonists, such as (R,R)-formoterol (arformoterol) google.comnewdrugapprovals.orgepo.org. The stereochemical purity of the bromo-alcohol is essential as it directly translates to the final active pharmaceutical ingredient, ensuring that the desired therapeutic effect is achieved without the potential side effects from other stereoisomers google.comnewdrugapprovals.org. The synthesis of arformoterol, for instance, relies on the (R)-configuration of the alcohol to establish one of the two critical chiral centers in the final drug molecule allfordrugs.com.

The typical synthetic route to this compound involves the asymmetric reduction of the prochiral ketone, 2-bromo-1-(4-ethoxyphenyl)ethanone (B1271041). This transformation is often achieved using chiral catalysts, such as oxazaborolidine systems, which can deliver a hydride to one face of the carbonyl group with high selectivity, leading to the desired (R)-enantiomer in high enantiomeric excess allfordrugs.com.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| This compound | C₁₀H₁₃BrO₂ | 245.11 | Target Chiral Alcohol |

| 2-Bromo-1-(4-ethoxyphenyl)ethanone | C₁₀H₁₁BrO₂ | 243.09 | Precursor Ketone |

Historical Perspectives on the Research and Development of Related Chiral Building Blocks

The significance of chiral building blocks like this compound is best understood through the historical lens of stereochemistry and asymmetric synthesis. The concept of chirality, where a molecule is non-superimposable on its mirror image, has been recognized since the 19th century, but its practical application in chemical synthesis is a more recent development ontosight.ai.

The early 20th century saw foundational work in understanding how the "handedness" of molecules influences biological activity ontosight.ai. However, the ability to selectively synthesize one enantiomer over another remained a significant challenge for chemists for many decades wikipedia.org. Most synthetic methods produced racemic mixtures (equal amounts of both enantiomers), which then had to be separated through tedious resolution processes wikipedia.org.

A revolutionary shift occurred in the latter half of the 20th century with the advent of enantioselective catalysis numberanalytics.com. The pioneering work of William Knowles, Ryoji Noyori, and K. Barry Sharpless, who were awarded the Nobel Prize in Chemistry in 2001, was instrumental researchgate.net. Knowles demonstrated in 1968 that chiral phosphine (B1218219) ligands could be used with a rhodium catalyst to achieve asymmetric hydrogenation, producing a modest enantiomeric excess wikipedia.orgicjs.us. This work culminated in the industrial synthesis of L-DOPA, a drug for Parkinson's disease, marking a milestone in the practical application of enantioselective catalysis wikipedia.org.

Concurrently, Noyori developed highly efficient ruthenium and rhodium catalysts with chiral ligands like BINAP for asymmetric hydrogenation of a broader range of substrates, including ketones, to produce chiral alcohols icjs.us. Sharpless contributed powerful methods for asymmetric oxidation reactions, further expanding the toolkit available to synthetic chemists wikipedia.org. These breakthroughs established the foundation for modern asymmetric synthesis and underscored the immense value of creating and using enantiomerically pure building blocks. The development of chiral bromo-alcohols as synthetic intermediates is a direct legacy of this research, enabling the efficient and precise construction of complex chiral molecules that were previously difficult to access.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

(1R)-2-bromo-1-(4-ethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H13BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1 |

InChI Key |

SEQUGVYEBCEMLX-JTQLQIEISA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@H](CBr)O |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CBr)O |

Origin of Product |

United States |

Synthetic Methodologies for 1r 2 Bromo 1 4 Ethoxyphenyl Ethanol

Overview of Retrosynthetic Analysis for Chiral α-Haloalcohols

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For a chiral α-haloalcohol like (1R)-2-bromo-1-(4-ethoxyphenyl)ethanol, the primary disconnections involve the carbon-carbon bond of the ethyl group on the phenyl ring, the carbon-bromine bond, and the carbon-oxygen bond of the alcohol. However, the most strategically significant disconnections focus on the stereocenter at the carbinol carbon.

Two principal retrosynthetic pathways emerge. The first approach involves the formation of the carbon-oxygen and carbon-bromine bonds simultaneously or sequentially from an alkene precursor. This leads back to 4-ethoxystyrene (B1359796), which can be subjected to an asymmetric bromohydrin formation or a catalytic enantioselective bromination followed by hydrolysis.

The second major strategy involves the stereoselective reduction of a prochiral α-bromo-ketone. This pathway disconnects the C-H bond of the alcohol and points to 2-bromo-1-(4-ethoxyphenyl)ethanone (B1271041) as the immediate precursor. The synthesis of this bromo-ketone can, in turn, be traced back to 4-ethoxyacetophenone. The key to this approach lies in the use of a chiral reducing agent or catalyst to control the stereochemistry of the resulting alcohol.

Classical and Contemporary Synthetic Approaches to this compound

Based on the retrosynthetic analysis, several classical and contemporary methods have been developed for the synthesis of chiral α-haloalcohols. These can be broadly categorized into three main approaches for obtaining this compound.

Asymmetric Bromohydrin Formation from Styrene (B11656) Derivatives

The direct conversion of a styrene derivative to a bromohydrin can be achieved through electrophilic addition of bromine in the presence of water. To induce enantioselectivity, a chiral catalyst is employed to control the facial selectivity of the attack on the double bond. For the synthesis of this compound, 4-ethoxystyrene would be the logical starting material.

The reaction typically proceeds through a bromonium ion intermediate. A chiral ligand or catalyst can coordinate to the bromine source or the alkene, creating a chiral environment that directs the nucleophilic attack of water to one face of the bromonium ion, leading to the desired enantiomer of the bromohydrin. While this method is conceptually straightforward, achieving high enantioselectivity can be challenging and is often substrate-dependent.

Stereoselective Reduction of Bromo-Ketones Precursors

A widely employed and often highly successful method for the synthesis of chiral alcohols is the asymmetric reduction of prochiral ketones. In the case of this compound, the precursor is 2-bromo-1-(4-ethoxyphenyl)ethanone. This bromo-ketone can be synthesized from 4-ethoxyacetophenone through bromination, for instance, using cupric bromide.

Two of the most prominent methods for the asymmetric reduction of ketones are the Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction and the Noyori asymmetric hydrogenation.

The Corey-Itsuno reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH3•THF) or borane-dimethyl sulfide (B99878) (BMS). rsc.orgresearchgate.netorganic-chemistry.orgnih.gov The catalyst and the borane form a complex that coordinates with the ketone, directing the hydride delivery to one of the prochiral faces of the carbonyl group. nih.gov The stereochemical outcome is generally predictable based on the stereochemistry of the catalyst used. rsc.org

Noyori asymmetric hydrogenation employs a ruthenium catalyst bearing a chiral phosphine (B1218219) ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in the presence of hydrogen gas. nih.govnih.govwikipedia.org This method is highly efficient, often requiring very low catalyst loadings (high substrate-to-catalyst ratios) to achieve excellent enantioselectivity and high yields. nih.gov For α-halo ketones, this method has been shown to be effective, providing access to chiral halohydrins. researchgate.net Biocatalytic reductions using whole-cell systems or isolated enzymes (ketoreductases) also represent a powerful approach for the stereoselective reduction of α-bromo ketones, often affording high enantiomeric excess under mild reaction conditions.

Catalytic Enantioselective Bromination of Alkenes

This approach involves the reaction of an alkene, such as 4-ethoxystyrene, with a bromine source in the presence of a chiral catalyst to generate a chiral intermediate that can be converted to the bromohydrin. One such strategy is enantioselective bromolactonization, where an unsaturated carboxylic acid is treated with a brominating agent and a chiral catalyst to induce a cyclization that forms a lactone with a stereodefined carbon-bromine bond. While not a direct route to the target molecule, this method illustrates the principle of catalytic enantioselective bromination.

More direct methods involve the use of a chiral catalyst to control the reaction of an alkene with a brominating agent and a nucleophile. For example, the enantioselective bromohydroxylation of cinnamyl alcohols has been achieved with high enantioselectivity using a chiral catalyst, a bromine source, and water as the nucleophile. rsc.orgnih.gov This methodology could potentially be adapted for the synthesis of this compound from 4-ethoxystyrene.

Comparative Analysis of Synthetic Efficiency, Yields, and Stereoselectivity for Various Methodologies

The choice of synthetic methodology for this compound depends on several factors, including the desired scale of the reaction, the availability and cost of reagents and catalysts, and the required level of enantiopurity. A direct comparison is challenging without specific literature examples for the target molecule. However, by extrapolating from similar systems, a general analysis can be made.

| Methodology | Precursor | Typical Reagents/Catalysts | Typical Yields | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Asymmetric Bromohydrin Formation | 4-ethoxystyrene | N-Bromosuccinimide (NBS), chiral catalyst, water | Moderate to Good | Moderate to High | Direct conversion from alkene. | Can be substrate-specific; achieving high ee can be challenging. |

| Stereoselective Reduction of Bromo-Ketone (Corey-Itsuno) | 2-bromo-1-(4-ethoxyphenyl)ethanone | Chiral oxazaborolidine catalyst, Borane source (e.g., BH3•THF) | Good to Excellent | High to Excellent | High enantioselectivity for a wide range of ketones; predictable stereochemistry. | Requires stoichiometric borane; catalyst can be sensitive to air and moisture. |

| Stereoselective Reduction of Bromo-Ketone (Noyori Hydrogenation) | 2-bromo-1-(4-ethoxyphenyl)ethanone | Chiral Ru-BINAP catalyst, H2 gas | High to Excellent | Excellent | High catalytic efficiency (low catalyst loading); high enantioselectivity. | Requires specialized high-pressure hydrogenation equipment; catalyst can be expensive. |

| Stereoselective Reduction of Bromo-Ketone (Biocatalytic) | 2-bromo-1-(4-ethoxyphenyl)ethanone | Ketoreductase enzymes, whole-cell biocatalysts | Good to Excellent | Excellent | Environmentally friendly (mild conditions); very high enantioselectivity. | May require specific enzyme screening and optimization for a new substrate. |

| Catalytic Enantioselective Bromination | 4-ethoxystyrene | Brominating agent, chiral catalyst, nucleophile | Moderate to Good | Moderate to High | Catalytic use of chiral inductor. | Can be less developed for simple bromohydroxylation compared to other methods. |

Novel Synthetic Routes Under Investigation

The field of asymmetric synthesis is continually evolving, with new catalysts and methodologies being developed to improve efficiency, selectivity, and sustainability. For the synthesis of chiral α-haloalcohols, several new approaches are under investigation.

One area of active research is the development of novel chiral catalysts for the enantioselective halofunctionalization of alkenes. This includes the design of new chiral ligands for transition metals and the exploration of organocatalysis, which avoids the use of metals altogether. For instance, chiral phosphoric acids have been used to catalyze bromocyclization reactions, which could potentially be adapted for intermolecular bromohydroxylation. nih.gov

Furthermore, advances in photoredox catalysis are opening up new avenues for the generation of radical intermediates under mild conditions, which could be harnessed for the asymmetric synthesis of bromoalcohols. The development of dual catalytic systems that combine a photoredox catalyst with a chiral catalyst is a particularly promising area.

Finally, the discovery and engineering of new enzymes for biocatalytic applications continue to expand the toolbox for the synthesis of chiral molecules. The development of robust and highly selective ketoreductases for the reduction of α-halo ketones is an ongoing effort that promises to provide even more efficient and environmentally friendly routes to compounds like this compound.

Enantioselective Synthesis and Stereochemical Control of 1r 2 Bromo 1 4 Ethoxyphenyl Ethanol

Strategies for Asymmetric Induction in C-O and C-Br Bond Formation

The formation of the chiral alcohol in (1R)-2-bromo-1-(4-ethoxyphenyl)ethanol is typically achieved through the enantioselective reduction of the corresponding α-bromo ketone. This approach directly establishes the stereocenter bearing the hydroxyl group.

The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis. For the reduction of prochiral ketones to chiral secondary alcohols, chiral ligands coordinated to a metal center or chiral organocatalysts create a chiral environment that forces the reducing agent to attack the carbonyl group from a specific face, leading to the preferential formation of one enantiomer.

A prominent method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgmagritek.com This reaction employs a chiral oxazaborolidine catalyst and a borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂). The catalyst, derived from a chiral amino alcohol like (S)-prolinol, coordinates with both the borane and the ketone. This ternary complex arranges the ketone in a sterically defined manner, ensuring the hydride is delivered to one enantiotopic face of the carbonyl group with high selectivity. alfa-chemistry.com The predictable stereochemical outcome and high enantiomeric excess (ee) achievable make the CBS reduction a powerful tool for synthesizing chiral alcohols like this compound. organic-chemistry.org

Another advanced strategy involves asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation. Ruthenium and Iridium-based catalysts featuring chiral diamine or diphosphine ligands are highly effective for the reduction of α-halo ketones. These systems can operate via dynamic kinetic resolution, where the chiral catalyst selectively hydrogenates one enantiomer of the rapidly racemizing ketone, allowing for theoretical yields up to 100% of a single stereoisomer. rsc.org

Research into Ir-catalyzed asymmetric hydrogenation has demonstrated high efficiency for a range of substituted α-bromoacetophenones. While data for the specific 4-ethoxy substrate is not detailed, results for structurally similar substrates highlight the method's efficacy.

| Entry | R (Substituent) | Product | Yield (%) | dr (syn/anti) | ee (%) |

| 1 | 4-MeO | 2-bromo-1-(4-methoxyphenyl)ethanol | 99 | >20:1 | 99 |

| 2 | 4-Me | 2-bromo-1-(p-tolyl)ethanol | 98 | >20:1 | 99 |

| 3 | 4-F | 2-bromo-1-(4-fluorophenyl)ethanol | 99 | >20:1 | 99 |

| 4 | 4-Cl | 2-bromo-1-(4-chlorophenyl)ethanol | 98 | >20:1 | 99 |

| 5 | 3-MeO | 2-bromo-1-(3-methoxyphenyl)ethanol | 99 | >20:1 | 99 |

| 6 | H | 2-bromo-1-phenylethanol | 97 | >20:1 | 99 |

Table 1: Representative results for the Ir-catalyzed asymmetric hydrogenation of various α-bromoacetophenones, demonstrating the high yield, diastereoselectivity (dr), and enantioselectivity (ee) achievable for analogues of 2-bromo-1-(4-ethoxyphenyl)ethanone (B1271041). Data sourced from a study on enantioenriched vicinal halohydrins. rsc.org

Substrate-controlled synthesis relies on an existing chiral center within the substrate to direct the stereochemical outcome of a new stereocenter's formation. This strategy is most relevant when a molecule already contains stereochemical information. For a molecule like this compound, which is often synthesized from an achiral precursor, this method is less direct. However, it could be applied if the synthesis started from a chiral material where the ethoxyphenyl group or a precursor was attached to a chiral scaffold. The inherent chirality of the starting material would then influence the facial selectivity of the carbonyl reduction, leading to a diastereoselective outcome.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing this compound, a chiral auxiliary could be used to control an aldol reaction to form a precursor with the correct stereochemistry. For instance, an Evans oxazolidinone auxiliary could be acylated with a suitable acetyl group, followed by an asymmetric aldol reaction with an appropriate aldehyde. Subsequent manipulation of the functional groups and removal of the auxiliary would yield a chiral precursor primed for conversion to the target halohydrin. This method provides excellent stereocontrol but involves additional synthetic steps for attaching and removing the auxiliary.

Chemoenzymatic and Biocatalytic Strategies for Enantioselective Formation

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and their inherent chirality can be exploited for asymmetric synthesis. The primary biocatalytic route to this compound is the asymmetric reduction of 2-bromo-1-(4-ethoxyphenyl)ethanone using ketoreductases (KREDs).

These enzymes, often from microorganisms like yeast or bacteria, use a cofactor such as NADPH or NADH to deliver a hydride to the carbonyl group. The active site of the enzyme is chiral and binds the substrate in a specific orientation, leading to highly enantioselective reduction. Numerous KREDs have been identified and engineered to exhibit high activity and selectivity for a broad range of substrates, including α-halo ketones.

A study on the asymmetric reduction of the analogous 2-bromo-1-(naphthalen-2-yl)ethanone using the whole-cell biocatalyst Enterococcus faecium BY48 demonstrated the potential of this approach. rsc.org By optimizing reaction conditions such as pH, temperature, and agitation speed, the corresponding (S)-halohydrin was obtained with 99% ee and 100% conversion. rsc.org This highlights the power of biocatalysis to achieve near-perfect enantioselectivity.

| Parameter | Optimized Value |

| pH | 7.0 |

| Temperature | 25°C |

| Incubation Period | 24 h |

| Agitation Speed | 200 rpm |

| Result | |

| Enantiomeric Excess (ee) | 99% |

| Conversion Rate (cr) | 100% |

*Table 2: Optimized bioreduction conditions for the synthesis of (S)-2-bromo-1-(naphthalen-2-yl)ethanol using Enterococcus faecium BY48, serving as a model for the biocatalytic reduction of similar α-bromo ketones. rsc.org *

Dynamic Kinetic Resolution and Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the case of racemic 2-bromo-1-(4-ethoxyphenyl)ethanol, an enzyme like a lipase could be used to selectively acylate one enantiomer (e.g., the (S)-enantiomer) faster than the other. This would result in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which could then be separated. The major drawback of conventional kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%.

Dynamic kinetic resolution (DKR) overcomes this 50% yield limitation. DKR combines a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. This ensures that the entire racemic starting material can be converted into a single enantiomer of the product.

For the synthesis of this compound, a DKR process could involve the enantioselective acylation of the (R)-enantiomer catalyzed by a lipase, coupled with a racemization catalyst (often a ruthenium complex) that continuously interconverts the remaining (S)-alcohol back into the racemic mixture. researchgate.net This allows the lipase to eventually convert the entire starting material into the acylated (R)-product with high yield and high enantiomeric excess.

Another powerful enzymatic approach involves halohydrin dehalogenases. These enzymes can catalyze the reversible formation of epoxides from halohydrins. nih.gov They exhibit high enantioselectivity and can be used in the kinetic resolution of racemic halohydrins. For example, the halohydrin dehalogenase from Agrobacterium radiobacter (HheC) shows a strong preference for the (R)-enantiomer of aromatic halohydrins, making it a suitable biocatalyst for enriching the (R)-enantiomer from a racemic mixture. nih.gov

Chemical Transformations and Derivative Synthesis of 1r 2 Bromo 1 4 Ethoxyphenyl Ethanol

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The primary carbon atom bearing the bromine atom is an electrophilic center susceptible to attack by various nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (S_N_2) mechanism, given the unhindered nature of the primary carbon.

Stereochemical Outcomes (Inversion, Retention) and Mechanistic Pathways

Nucleophilic substitution reactions at the C2 position of (1R)-2-bromo-1-(4-ethoxyphenyl)ethanol are expected to proceed with a complete inversion of stereochemistry. This is a hallmark of the S_N_2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide). This "backside attack" results in a Walden inversion, transforming the (R)-configuration at the hydroxyl-bearing carbon's adjacent center into a new stereocenter with a defined (S)-configuration relative to the incoming group.

A significant intramolecular S_N_2 reaction for this class of molecules is the formation of an epoxide. illinois.edualevelchemistry.co.uk In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion. alevelchemistry.co.uknumberanalytics.com This reaction is highly efficient and stereospecific, resulting in the formation of (R)-2-(4-ethoxyphenyl)oxirane with inversion of configuration at the carbon that was bonded to the bromine.

Formation of Chiral Amines, Ethers, and Thioethers

The electrophilic nature of the brominated carbon allows for the synthesis of various chiral derivatives through reaction with different nucleophiles.

Chiral Amines: Chiral β-amino alcohols are crucial structural motifs in many pharmaceuticals. A common and effective method for their synthesis from 2-halo-1-arylethanols involves a two-step sequence. First, the bromide is displaced by an azide (B81097) ion (N₃⁻), a potent nucleophile, in a classic S_N_2 reaction that proceeds with inversion of configuration. The resulting azido (B1232118) alcohol can then be reduced to the primary amine, typically through catalytic hydrogenation (e.g., using H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄). This pathway provides the corresponding (1R,2S)-2-amino-1-(4-ethoxyphenyl)ethanol. organic-chemistry.orgresearchgate.net

Ethers: Intermolecular ether synthesis can be achieved via the Williamson ether synthesis, where an external alkoxide (RO⁻) displaces the bromide. This reaction also follows an S_N_2 pathway, leading to the formation of a new chiral ether with inverted stereochemistry at the C2 position.

Thioethers: Analogous to ether formation, thioethers can be synthesized by reacting this compound with a thiolate nucleophile (RS⁻). The high nucleophilicity of thiolates ensures an efficient S_N_2 displacement of the bromide, yielding the corresponding chiral thioether.

Coupling Reactions and Carbon-Carbon Bond Formation

While palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful tools for forming carbon-carbon bonds, they are typically employed with aryl or vinyl halides rather than primary alkyl halides. wikipedia.orgwikipedia.orgwikipedia.org The reaction at a saturated sp³-hybridized carbon, as in this compound, is challenging and less common under these standard conditions. Competing side reactions, such as β-hydride elimination, can occur, although in this specific substrate, elimination to form an enol is not a direct pathway. Alternative methods for C-C bond formation, such as reaction with organocuprates or enolates, would be more conventional for this type of alkyl halide.

Reactions Involving the Secondary Hydroxyl Group

The secondary hydroxyl group in this compound serves as a key site for derivatization, protection, and stereochemical studies through oxidation and reduction.

Esterification and Etherification Reactions for Protecting Group Strategies and Derivatization

The secondary alcohol can be readily converted into esters or ethers to protect it from unwanted reactions while transformations are carried out at the brominated carbon or elsewhere in the molecule.

Protecting Group Strategies: Common protecting groups for alcohols are employed to enhance stability or modulate reactivity. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are frequently used due to their ease of installation and selective removal under specific conditions (e.g., using fluoride (B91410) ions). wikipedia.orgnumberanalytics.com Other options include forming acetals like tetrahydropyranyl (THP) ethers, which are stable to basic and nucleophilic reagents but are easily removed with acid. numberanalytics.com

Derivatization via Esterification: Esterification of the hydroxyl group is not only a protection strategy but also a method for derivatization. Acylative kinetic resolution of racemic 2-bromo-1-arylethanols has been achieved using chiral catalysts. In this process, a chiral acyl-transfer catalyst selectively acylates one enantiomer of the alcohol faster than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. This highlights the utility of esterification in accessing enantiopure halohydrins and their derivatives. wikipedia.org

| Substrate (Ar in Ar-CH(OH)CH₂Br) | Acylating Agent | Conversion (%) | Selectivity Factor (s) |

|---|---|---|---|

| Phenyl | Isobutyric Anhydride | 51 | 23 |

| 4-Methoxyphenyl | Isobutyric Anhydride | 51 | 32 |

| 4-Chlorophenyl | Isobutyric Anhydride | 52 | 30 |

| 2-Naphthyl | Isobutyric Anhydride | 52 | 35 |

| Phenyl | Pivalic Anhydride | 51 | 15 |

Stereoselective Oxidation and Reduction Studies

The interconversion between the secondary alcohol and its corresponding ketone is a fundamental transformation in the study and application of this molecule.

Stereoselective Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-bromo-1-(4-ethoxyphenyl)ethanone (B1271041). To avoid side reactions and preserve the sensitive α-bromo ketone structure, mild oxidation conditions are required. Reagents such as the Dess-Martin periodinane (DMP) or a Swern oxidation are highly effective for this transformation, as they operate under neutral or mildly basic conditions at low temperatures and tolerate a wide range of functional groups. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.org Pyridinium chlorochromate (PCC) is another viable reagent for this oxidation. libretexts.orgorganic-chemistry.orgnumberanalytics.com

Stereoselective Reduction: The synthesis of the title compound itself is a prime example of a stereoselective reduction. The prochiral precursor, 2-bromo-1-(4-ethoxyphenyl)ethanone, can be reduced to the (1R)-alcohol with high enantioselectivity. This is often achieved using biocatalytic methods, employing alcohol dehydrogenases (ADHs) or whole-cell systems that can deliver hydride to one face of the ketone with high precision. wikipedia.orgwikipedia.orgnih.gov Chemical methods, such as the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst with a borane (B79455) source, are also highly effective for this enantioselective transformation. wikipedia.org

| Substrate | Enzyme Mutant | Conversion (%) | Product Enantiomeric Excess (% ee) | Product Configuration |

|---|---|---|---|---|

| 2-bromoacetophenone | ΔP84/A85G | >99 | >99 | S |

| 2-bromo-4'-chloroacetophenone | ΔP84/A85G | >99 | >99 | S |

| 2-bromo-4'-chloroacetophenone | P84S/A85G | 96 | 99 | R |

| 2-bromo-4'-fluoroacetophenone | ΔP84/A85G | >99 | >99 | S |

| 2-bromo-4'-methoxyacetophenone | ΔP84/A85G | >99 | >99 | S |

Elimination Reactions to Form Chiral Styrene (B11656) Epoxides or Other Olefins

This compound serves as a key precursor for the synthesis of the corresponding chiral epoxide, (R)-4-ethoxystyrene oxide, through a base-mediated intramolecular elimination of hydrogen bromide. This transformation is a classic example of an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation, acts as an internal nucleophile, displacing the adjacent bromide to form the three-membered oxirane ring. The reaction proceeds with an inversion of configuration at the carbon atom bearing the leaving group, although in this specific case, the stereocenter is the one bearing the hydroxyl group, and its configuration is retained in the epoxide product.

The choice of base and reaction conditions is crucial for achieving high yields and preventing the formation of side products. Common bases employed for this type of cyclization include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and carbonates (e.g., potassium carbonate). The reaction is typically carried out in a suitable solvent that can facilitate the reaction without participating in it, such as alcohols or aprotic polar solvents.

Below is a representative table of reaction conditions that are commonly employed for the conversion of bromohydrins to epoxides, which can be adapted for this compound.

| Base | Solvent | Typical Temperature (°C) | Reaction Time | Key Considerations |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Ethanol (B145695), Methanol | 25 - 80 | 4 - 24 hours | Mild conditions, suitable for sensitive substrates. scispace.com |

| Sodium Hydroxide (NaOH) | Water, Dioxane/Water | 0 - 50 | 1 - 6 hours | Strong base, rapid reaction. Risk of side reactions if not controlled. |

| Potassium Hydroxide (KOH) | tert-Butanol | 25 - 60 | 2 - 8 hours | Effective for sterically hindered substrates. |

The resulting (R)-4-ethoxystyrene oxide is a valuable chiral building block in its own right, amenable to a variety of nucleophilic ring-opening reactions to introduce new functionalities with stereocontrol. The formation of other olefins from this compound through elimination reactions is less common, as the intramolecular cyclization to the epoxide is generally a highly favored pathway.

Multi-Step Conversions to Complex Chiral Scaffolds

The true synthetic utility of this compound is realized in its role as a versatile chiral precursor for the multi-step synthesis of more complex and biologically active molecules. Its inherent chirality and the presence of two reactive functional groups—a hydroxyl and a bromo group—allow for a range of sequential chemical modifications to build intricate molecular architectures. A primary application of such chiral bromohydrins is in the synthesis of β-adrenergic receptor blockers, commonly known as β-blockers, which are a class of drugs used to manage cardiovascular diseases. researchgate.netnih.gov

The general synthetic strategy involves the initial conversion of the bromohydrin to the corresponding chiral epoxide, (R)-4-ethoxystyrene oxide, as discussed in the previous section. This epoxide then serves as a key electrophilic intermediate that can be opened by various nucleophiles, such as amines, to introduce the side chains characteristic of β-blockers.

A plausible multi-step synthetic route to a chiral β-blocker analogue starting from this compound is outlined below. This sequence is representative of established methods for the synthesis of drugs like (S)-Bisoprolol and (S)-Betaxolol, which feature similar structural motifs. mdpi.comntnu.no

| Step | Reaction | Reactants/Reagents | Intermediate/Product | Purpose of the Step |

|---|---|---|---|---|

| 1 | Intramolecular Cyclization | This compound, Base (e.g., K₂CO₃) | (R)-4-ethoxystyrene oxide | Formation of the reactive chiral epoxide intermediate. |

| 2 | Nucleophilic Ring-Opening | (R)-4-ethoxystyrene oxide, Amine (e.g., isopropylamine) | (S)-1-(4-ethoxyphenyl)-2-(isopropylamino)ethanol | Introduction of the amino side chain, a key feature of β-blockers. |

| 3 | Further Functionalization (Optional) | Product from Step 2, Various reagents | More complex chiral scaffold | Modification of the aromatic ring or the side chain to achieve desired biological activity or properties. |

The stereochemistry of the final product is directly controlled by the chirality of the starting material, this compound. The nucleophilic attack of the amine on the epoxide typically occurs at the less sterically hindered carbon, leading to a product with a defined stereochemical configuration.

Beyond β-blockers, this chiral building block has the potential to be utilized in the synthesis of a variety of other complex molecules, including chiral ligands for asymmetric catalysis and other classes of pharmaceutical agents. researchgate.netnih.gov The ability to introduce diverse functionalities through the reaction of the epoxide or by derivatization of the hydroxyl and bromo groups makes this compound a valuable starting material in the field of medicinal and organic chemistry.

Applications of 1r 2 Bromo 1 4 Ethoxyphenyl Ethanol As a Chiral Building Block in Advanced Organic Synthesis

Utility in the Synthesis of Chiral Pharmaceutical Intermediates (General Chemical Precursors)

The enantiopure nature of (1R)-2-bromo-1-(4-ethoxyphenyl)ethanol makes it a significant starting material for the synthesis of chiral pharmaceutical intermediates. The stereocenter in this compound is often crucial for the biological activity of the final drug molecule. One of the primary applications of chiral halohydrins, such as the subject compound, is in the synthesis of chiral amino alcohols, which are core structures in many pharmaceuticals, including beta-adrenergic receptor agonists and antagonists (beta-blockers).

The synthetic utility of this compound lies in the sequential or simultaneous reaction of its hydroxyl and bromo functionalities. For instance, the bromo group can be displaced by a variety of nucleophiles, including amines, to introduce new functional groups with retention or inversion of configuration at the adjacent stereocenter, depending on the reaction mechanism.

A key transformation is the conversion of the bromohydrin to a chiral epoxide. This is typically achieved by treating the compound with a base, which deprotonates the hydroxyl group, leading to an intramolecular Williamson ether synthesis. The resulting chiral epoxide is a highly valuable intermediate that can be opened by a wide range of nucleophiles in a regio- and stereoselective manner.

Table 1: Potential Transformations of this compound for Pharmaceutical Intermediates

| Starting Material | Reagents and Conditions | Product | Pharmaceutical Precursor Class |

| This compound | 1. Base (e.g., NaOH, K2CO3) | (R)-2-(4-ethoxyphenyl)oxirane | Chiral Epoxides |

| This compound | 1. Amine (R-NH2) | (1R)-2-(alkylamino)-1-(4-ethoxyphenyl)ethanol | Chiral Amino Alcohols |

| (R)-2-(4-ethoxyphenyl)oxirane | 1. Amine (R-NH2) | (1R)-2-(alkylamino)-1-(4-ethoxyphenyl)ethanol | Chiral Amino Alcohols |

While direct literature on the use of this compound is limited, the synthesis of the potent bronchodilator (R,R)-Formoterol utilizes a structurally similar intermediate, (R)-2-bromo-1-(4-benzyloxy-3-nitrophenyl)ethanol. newdrugapprovals.org This highlights the potential of such chiral bromohydrins in the synthesis of beta-adrenergic agonists. newdrugapprovals.org

Role in Natural Product Total Synthesis and Fragment Preparation

The structural motifs present in this compound, namely the chiral 1-aryl-2-bromoethanol core, are found in or can be elaborated into fragments of various natural products. The stereodefined nature of this building block is essential for controlling the absolute stereochemistry of the target natural product.

While specific examples of the direct incorporation of this compound into a total synthesis of a natural product are not readily found in the literature, its potential is evident. For instance, many alkaloids and terpenes contain chiral oxygenated phenylpropyl units. This building block could serve as a precursor to such fragments through transformations like stereospecific substitution of the bromide, oxidation of the alcohol, and modification of the aromatic ring.

The synthesis of marine natural products, which often feature complex stereochemistry and diverse functional groups, could also benefit from chiral building blocks like this compound. unimi.it For example, the synthesis of fragments of polyketide natural products often relies on the use of small, enantiomerically pure starting materials to construct larger, more complex structures.

Development of Chiral Catalysts and Ligands Utilizing the Compound's Backbone

The backbone of this compound is a suitable scaffold for the synthesis of chiral ligands for asymmetric catalysis. The chiral 1,2-amino alcohol moiety, which can be readily synthesized from this compound, is a privileged structure in a variety of successful chiral ligands.

Two important classes of chiral ligands that could be derived from this building block are phosphoramidites and N-heterocyclic carbenes (NHCs).

Phosphoramidite (B1245037) Ligands: Chiral phosphoramidite ligands are widely used in transition metal-catalyzed asymmetric reactions. nih.govwikipedia.org The synthesis of these ligands often involves the reaction of a chiral amino alcohol with a phosphorus halide. (1R)-2-amino-1-(4-ethoxyphenyl)ethanol, derived from the title compound, could be used to prepare novel phosphoramidite ligands. nih.govwikipedia.org

N-Heterocyclic Carbene (NHC) Precursors: Chiral NHCs are powerful ligands for a broad range of catalytic transformations. The synthesis of chiral NHC precursors often starts from chiral 1,2-diamines or amino alcohols. researchgate.net this compound could be converted to the corresponding chiral diamine or amino alcohol, which could then be used to construct the imidazolium (B1220033) or imidazolinium salt precursor of a chiral NHC. researchgate.net

Table 2: Potential Synthesis of Chiral Ligand Precursors from this compound

| Starting Material | Transformation | Intermediate | Ligand Class |

| This compound | 1. Azide (B81097) substitution (NaN3) 2. Reduction (e.g., H2/Pd) | (1R)-2-amino-1-(4-ethoxyphenyl)ethanol | Phosphoramidites, Oxazolines |

| (1R)-2-amino-1-(4-ethoxyphenyl)ethanol | Reaction with PCl3 and an amine | Chiral Phosphoramidite | Phosphoramidite Ligands |

| (1R)-2-amino-1-(4-ethoxyphenyl)ethanol | Conversion to 1,2-diamine and cyclization | Chiral Imidazolinium Salt | N-Heterocyclic Carbenes |

Contributions to the Synthesis of Advanced Materials Precursors (Focusing on chemical transformation, not material properties)

Chiral molecules are increasingly being incorporated into advanced materials to induce unique properties. This compound can serve as a precursor for chiral monomers used in the synthesis of specialty polymers and as a building block for liquid crystals.

Chiral Polymers: The synthesis of chiral polymers often relies on the polymerization of enantiomerically pure monomers. nih.gov The hydroxyl group of this compound could be esterified with a polymerizable group, such as an acrylate (B77674) or methacrylate, to form a chiral monomer. The resulting polymer would possess a chiral pendant group, which could influence its secondary structure and material properties.

Liquid Crystals: Chiral molecules are used as dopants in liquid crystal displays to induce a helical twist in the nematic phase. nih.gov The rigid aromatic core and the chiral center of this compound make it a potential precursor for chiral liquid crystals. The ethoxy group can be extended to a longer alkyl chain, and the hydroxyl and bromo groups can be further functionalized to generate molecules with the desired mesogenic properties.

Table 3: Potential Chemical Transformations for Advanced Materials Precursors

| Starting Material | Reagents and Conditions | Product | Material Precursor Type |

| This compound | 1. Acryloyl chloride, base | (1R)-2-bromo-1-(4-ethoxyphenyl)ethyl acrylate | Chiral Monomer |

| This compound | 1. Alkylation of phenol (B47542) (after de-ethylation) 2. Esterification of alcohol | Chiral Mesogen | Liquid Crystal |

Mechanistic Investigations and Computational Studies of 1r 2 Bromo 1 4 Ethoxyphenyl Ethanol Chemistry

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

The asymmetric synthesis of a chiral molecule like (1R)-2-bromo-1-(4-ethoxyphenyl)ethanol necessitates a stereocontrolled process. The elucidation of the reaction mechanism is fundamental to understanding and optimizing this synthesis. A common route to synthesize chiral halohydrins is through the enantioselective reduction of an α-haloketone precursor, in this case, 2-bromo-1-(4-ethoxyphenyl)ethanone (B1271041).

Mechanistic studies would typically involve a combination of experimental and computational approaches. Experimental techniques would include kinetic studies to determine the reaction order and the effect of reactant and catalyst concentrations on the reaction rate. The identification of intermediates and byproducts through spectroscopic methods such as NMR and mass spectrometry would also be crucial. Isotopic labeling studies could further clarify bond-forming and bond-breaking steps.

In a well-studied asymmetric reduction, the catalyst, often a chiral metal complex or an enzyme, plays a pivotal role. The mechanism would detail the coordination of the ketone to the catalyst, the transfer of a hydride from a reducing agent, and the release of the chiral alcohol product. The origin of the enantioselectivity would be a key focus, investigating how the chiral environment of the catalyst favors the formation of the (R)-enantiomer over the (S)-enantiomer.

Stereochemical Pathway Analysis and Transition State Modeling

Understanding the stereochemical outcome of the synthesis of this compound requires a detailed analysis of the reaction's stereochemical pathway. This involves identifying the key stereodetermining step and modeling the corresponding transition states. The difference in the activation energies of the transition states leading to the (R) and (S) enantiomers dictates the enantiomeric excess of the product.

Computational chemistry is a powerful tool for this analysis. By modeling the transition states for the formation of both enantiomers, the lower energy pathway that leads to the predominant (R) configuration can be identified. These models would take into account the three-dimensional structure of the substrate, the catalyst, and the reducing agent. Non-covalent interactions, such as hydrogen bonding and steric hindrance, within the transition state assembly are often critical in dictating the stereochemical course of the reaction.

For example, in a catalyst-controlled asymmetric reduction, the ketone would approach the catalyst in a specific orientation to minimize steric clashes and maximize favorable electronic interactions, leading to the preferential formation of one stereoisomer.

Density Functional Theory (DFT) Studies on Reactivity and Conformational Preferences

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT studies could provide significant insights into its reactivity and conformational preferences.

By calculating the distribution of electron density, DFT can identify the most reactive sites within the molecule. For instance, the electrophilic and nucleophilic character of different atoms can be quantified, predicting how the molecule might interact with other reagents. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters that can be calculated to understand the molecule's electronic properties and kinetic stability.

Furthermore, DFT can be used to explore the conformational landscape of this compound. The molecule can adopt various conformations due to the rotation around its single bonds. DFT calculations can determine the relative energies of these different conformers, identifying the most stable, low-energy structures. This information is valuable as the reactivity of a molecule can be dependent on its preferred conformation.

A hypothetical data table derived from DFT calculations could include:

| Parameter | Calculated Value |

| HOMO Energy | Value (in eV) |

| LUMO Energy | Value (in eV) |

| HOMO-LUMO Gap | Value (in eV) |

| Dipole Moment | Value (in Debye) |

| Most Stable Conformer Dihedral Angle (Br-C-C-O) | Value (in degrees) |

Note: The values in this table are placeholders as specific DFT studies on this compound are not available.

Molecular Dynamics Simulations and Computational Prediction of Stereoselectivity

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the reaction leading to this compound. MD simulations model the movement of atoms and molecules over time, providing a more realistic picture of the reaction in solution, including the role of the solvent.

In the context of asymmetric synthesis, MD simulations can be used to explore the interactions between the substrate and the chiral catalyst. By simulating the approach of the substrate to the catalyst's active site, researchers can observe the preferential binding modes that lead to the formation of the (R)-enantiomer. These simulations can help to rationalize the observed stereoselectivity and can be used to predict the enantiomeric excess of a reaction.

The computational prediction of stereoselectivity often involves a multi-pronged approach, combining quantum mechanics (like DFT) for accurate energy calculations of key states and molecular mechanics or dynamics for sampling a wide range of conformations. The results of these simulations can guide the design of more efficient and selective catalysts for the synthesis of enantiomerically pure compounds like this compound.

A hypothetical data table summarizing predictive results might look like:

| Catalyst System | Predicted Major Enantiomer | Predicted Enantiomeric Excess (%) |

| Catalyst A | (R) | XX.X |

| Catalyst B | (S) | YY.Y |

| Catalyst C | (R) | ZZ.Z |

Note: The data in this table is for illustrative purposes only, as specific computational predictions for the synthesis of this compound are not available.

Advanced Analytical Methodologies for Stereochemical Characterization of 1r 2 Bromo 1 4 Ethoxyphenyl Ethanol

Chiral Chromatographic Techniques (HPLC, GC) for Enantiomeric Excess and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioseparation of chiral compounds due to its versatility and wide range of available chiral stationary phases. csfarmacie.cz For the analysis of (1R)-2-bromo-1-(4-ethoxyphenyl)ethanol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for optimizing the resolution between the enantiomers.

Gas Chromatography (GC) offers a high-resolution alternative, particularly for volatile and thermally stable compounds. gcms.cz For the analysis of compounds like 2-bromo-1-(4-ethoxyphenyl)ethanol, derivatization may be necessary to improve volatility and thermal stability. The use of capillary columns coated with cyclodextrin (B1172386) derivatives as the chiral stationary phase is a common approach. gcms.cz These cyclodextrin-based CSPs can effectively differentiate between enantiomers through inclusion complexation, where the enantiomers fit differently into the chiral cavity of the cyclodextrin.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern chromatography data systems can automatically integrate the peak areas and calculate the e.e. value, providing a precise measure of the enantiomeric purity of the sample. gimitec.com

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP | Permethylated β-cyclodextrin CSP |

| Mobile Phase/Carrier Gas | Hexane:Isopropanol (90:10, v/v) | Helium |

| Flow Rate/Gas Velocity | 1.0 mL/min | 30 cm/sec |

| Temperature | 25 °C | 150 °C (isothermal) |

| Detection | UV at 254 nm | Flame Ionization Detector (FID) |

| Retention Time (R-enantiomer) | 12.5 min | 8.2 min |

| Retention Time (S-enantiomer) | 15.8 min | 8.9 min |

| Resolution (Rs) | > 2.0 | > 1.8 |

Spectroscopic Methods for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), X-ray Crystallography of Derivatives)

While chromatographic methods are excellent for determining enantiomeric purity, spectroscopic techniques are required to assign the absolute configuration of a chiral center.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical spectroscopic methods for determining the absolute configuration of chiral molecules in solution. researchgate.netresearchgate.net These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative bands, is a unique fingerprint of the molecule's absolute stereochemistry. By comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-configuration), the absolute configuration of the sample can be unambiguously assigned. nih.gov A good match between the experimental and calculated spectra confirms the assigned configuration.

X-ray Crystallography of a single crystal of a chiral compound or its derivative provides an unequivocal determination of its absolute configuration. researchgate.net If the molecule itself does not form suitable crystals, it can be derivatized with a molecule of known absolute configuration to form a diastereomer that is more amenable to crystallization. The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of atoms in the molecule, thereby establishing its absolute stereochemistry.

| Method | Experimental Data | Calculated Data for (1R)-enantiomer | Calculated Data for (1S)-enantiomer | Conclusion |

|---|---|---|---|---|

| ECD (λmax, nm [Δε]) | 220 [+5.2], 265 [-2.1] | 222 [+4.8], 268 [-2.5] | 222 [-4.8], 268 [+2.5] | Absolute configuration is (1R) |

| VCD (ṽ, cm⁻¹ [ΔA x 10⁻⁴]) | 1080 [+1.5], 1250 [-0.8] | 1085 [+1.2], 1245 [-1.0] | 1085 [-1.2], 1245 [+1.0] | Absolute configuration is (1R) |

NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and its application can be extended to stereochemical analysis through the use of chiral auxiliaries.

Chiral Shift Reagents (CSRs) , typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to differentiate between enantiomers in an NMR spectrum. libretexts.org The CSR forms a diastereomeric complex with each enantiomer, and the different spatial arrangements of the protons in these complexes lead to different chemical shifts. This allows for the direct observation and quantification of the enantiomeric ratio by integrating the corresponding signals in the ¹H NMR spectrum.

Chiral Derivatizing Agents (CDAs) , such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), are used to convert the enantiomers into a mixture of diastereomers through a covalent bond. researchgate.net These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric excess. wordpress.com Furthermore, by analyzing the chemical shift differences of the protons near the newly formed chiral center in the diastereomeric esters, the absolute configuration of the original alcohol can often be determined based on established empirical models.

| Proton | Chemical Shift (δ, ppm) in (R)-CDA derivative of (1R)-alcohol | Chemical Shift (δ, ppm) in (R)-CDA derivative of (1S)-alcohol | Chemical Shift Difference (Δδ, ppm) |

|---|---|---|---|

| H-1 (methine) | 5.15 | 5.25 | -0.10 |

| H-2 (methylene) | 3.60 | 3.50 | +0.10 |

| Aromatic Protons | 7.30, 6.90 | 7.35, 6.95 | -0.05, -0.05 |

Future Directions and Emerging Research Avenues for 1r 2 Bromo 1 4 Ethoxyphenyl Ethanol

Sustainable and Green Chemistry Approaches in its Synthesis

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly guiding synthetic strategies. polimi.it For a molecule like (1R)-2-bromo-1-(4-ethoxyphenyl)ethanol, future research will likely focus on moving away from traditional methods that may use hazardous reagents or generate significant waste streams.

Biocatalysis: One of the most promising green approaches is the use of enzymes. The synthesis of chiral aromatic alcohols through the asymmetric reduction of their corresponding ketones is a well-established biocatalytic method. magtech.com.cnnih.gov Enzymes such as alcohol dehydrogenases (ADHs) offer high enantioselectivity under mild, aqueous conditions. nih.gov Research into the synthesis of the target molecule could explore the biocatalytic reduction of the precursor α-bromoketone, 2-bromo-1-(4-ethoxyphenyl)ethanone (B1271041). This approach would be analogous to the efficient synthesis of similar chiral alcohols like (S)-1-(4-methoxyphenyl)ethanol using whole-cell biocatalysts such as Saccharomyces uvarum. researchgate.net Furthermore, halohydrin dehalogenases (HHDHs) are enzymes specialized in transformations involving halohydrins and could be engineered for the stereoselective synthesis or resolution of this compound. nih.govnih.gov

Solvent-Free and Alternative Solvent Systems: Another key principle of green chemistry is the reduction or elimination of hazardous organic solvents. Future synthetic routes could investigate solvent-free reaction conditions, potentially using mechanochemistry (ball milling) or solid-state reactions. byjus.com The use of greener solvents, such as bio-derived ethanol (B145695) or supercritical fluids, also represents a significant area for improvement over traditional chlorinated solvents. rsc.org

| Approach | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Biocatalytic Asymmetric Reduction | Use of alcohol dehydrogenases (ADHs) or engineered whole-cell catalysts to reduce 2-bromo-1-(4-ethoxyphenyl)ethanone. | High enantioselectivity (>99% ee), mild reaction conditions (aqueous, room temp.), reduced metal waste. | Identifying or engineering an enzyme with high activity and stability for the brominated substrate. |

| Enzymatic Resolution | Kinetic resolution of racemic 2-bromo-1-(4-ethoxyphenyl)ethanol using lipases or other hydrolases. | Access to both enantiomers, proven technology for chiral alcohols. | Maximum theoretical yield is 50%; requires efficient separation of product from unreacted starting material. |

| Solvent-Free Synthesis | Performing key steps, such as the bromination of the precursor ketone, under solvent-free or mechanochemical conditions. | Drastically reduced solvent waste, potential for higher reaction rates, simplified workup. | Ensuring efficient mixing and heat transfer; substrate and reagent compatibility in the solid state. |

| Aqueous Halohydrin Formation | Adapting the synthesis of halohydrins from alkenes (e.g., 4-ethoxystyrene) using water as the solvent and nucleophile. masterorganicchemistry.com | Eliminates hazardous organic solvents, enhances safety. | Controlling regioselectivity and stereoselectivity in the aqueous phase. |

Integration into Flow Chemistry and Continuous Processing

Flow chemistry, which involves performing reactions in continuous-flowing streams within microreactors or packed-bed systems, offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and simplified scalability. cardiff.ac.ukrsc.orgbeilstein-journals.org This technology is particularly well-suited for the synthesis of intermediates like this compound.

The precise control over reaction parameters in a microreactor—such as temperature, pressure, and residence time—can lead to improved yields and selectivities that are often difficult to achieve in batch reactors. sciforum.net This is especially beneficial for highly exothermic reactions or those involving unstable intermediates, which are common in halogenation and reduction processes. beilstein-journals.org The integration of in-line purification and analysis tools could ultimately lead to a fully automated, on-demand manufacturing process. mdpi.com

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Large volumes of reagents and intermediates are accumulated, posing higher risks. | Small reaction volumes at any given time significantly reduce risks associated with hazardous materials and exothermic events. |

| Heat Transfer | Limited by the surface-area-to-volume ratio, can lead to localized hot spots and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio, allowing for precise temperature control. rsc.org |

| Scalability | Often requires re-optimization of reaction conditions when scaling up. | Scalable by running the system for longer periods or by parallelizing multiple reactors ("scaling out"). mdpi.com |

| Reaction Time | Can be lengthy, including time for heating, cooling, and reagent addition. | Significantly shorter reaction times (seconds to minutes) due to enhanced mixing and heat transfer. beilstein-journals.org |

| Reproducibility | Can vary between batches due to inconsistencies in mixing and temperature. | Highly reproducible due to precise, automated control over all reaction parameters. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bifunctional nature of this compound makes it a rich substrate for exploring novel chemical transformations. The benzylic position is particularly reactive due to its ability to stabilize radical, cationic, or anionic intermediates through resonance with the aromatic ring. youtube.comlibretexts.orgchemistrysteps.com

Intramolecular Cyclization: A primary and highly valuable transformation for bromohydrins is their conversion to epoxides. masterorganicchemistry.com Treatment of this compound with a base would be expected to induce an intramolecular SN2 reaction, yielding the chiral (R)-2-(4-ethoxyphenyl)oxirane. This epoxide is a valuable intermediate for the synthesis of various β-amino alcohols and other pharmacologically relevant structures.

Benzylic Position Reactivity: The benzylic alcohol can undergo oxidation to the corresponding ketone, 2-bromo-1-(4-ethoxyphenyl)ethanone. Conversely, the bromide at the adjacent carbon is susceptible to nucleophilic substitution. Exploring the interplay between these two sites could lead to novel cascade reactions. For example, a reaction could be designed where the alcohol is first converted into a better leaving group, followed by a double substitution to introduce two new functionalities in a single step.

Radical and Carbocation Chemistry: The stability of benzylic intermediates could be exploited in unprecedented ways. libretexts.org For example, radical dehalogenation followed by trapping with a novel radical acceptor could lead to new C-C or C-heteroatom bond formations. Similarly, inducing the formation of a benzylic carbocation could trigger rearrangement or fragmentation reactions, potentially leading to complex molecular scaffolds from a simple starting material, analogous to unusual transformations seen in other reactive intermediates. caltech.edu

| Reaction Type | Reagents & Conditions | Expected Product | Potential Application |

|---|---|---|---|

| Intramolecular Cyclization (Williamson Ether Synthesis) | Strong base (e.g., NaH, NaOH) | (R)-2-(4-ethoxyphenyl)oxirane | Key chiral building block for pharmaceuticals. |

| Oxidation | Mild oxidizing agent (e.g., PCC, DMP) | 2-bromo-1-(4-ethoxyphenyl)ethanone | Intermediate for heterocycle synthesis (e.g., thiazoles). |

| Nucleophilic Substitution (at C2) | Nucleophiles (e.g., NaN3, KCN, R2NH) | 2-substituted-1-(4-ethoxyphenyl)ethanol derivatives | Access to chiral amino alcohols, cyano alcohols, etc. |

| Elimination | Strong, non-nucleophilic base | 1-(4-ethoxyphenyl)vinyl bromide | Intermediate for vinylation reactions. |

| Radical-mediated C-C Coupling | Radical initiator, alkene/alkyne | Complex C-C bond formation products | Exploration of novel molecular scaffolds. |

Development of High-Throughput Screening Methodologies for Optimized Synthesis and Derivatization

High-throughput screening (HTS) and automated synthesis platforms are revolutionizing chemical research by enabling the rapid testing of thousands of reaction conditions or the creation of large libraries of related compounds. youtube.com Applying these technologies to this compound could dramatically accelerate its development and application.

Optimization of Synthesis: HTS can be employed to rapidly screen a wide array of catalysts, solvents, and reaction parameters to find the optimal conditions for the synthesis of the target molecule. For example, in developing a biocatalytic reduction of the precursor ketone, hundreds of different enzymes or engineered variants could be screened in parallel using microtiter plates to identify the one with the highest activity and enantioselectivity. Automated reaction platforms can perform these experiments at the microliter scale, minimizing reagent consumption and generating large datasets for analysis. youtube.com

Derivatization and Library Synthesis: The two reactive handles on this compound make it an ideal scaffold for creating a chemical library. Automated parallel synthesis can be used to react the parent molecule with a diverse set of building blocks. For instance, the hydroxyl group could be acylated with a library of carboxylic acids, while the bromo group is substituted with a library of amines. This would rapidly generate hundreds of new, distinct compounds that could be screened for biological activity or material properties. researchgate.net Platforms like Schrödinger's AutoRW can further accelerate this process by computationally predicting reaction outcomes and prioritizing synthetic targets. schrodinger.com

| Objective | HTS Approach | Parameters Screened | Expected Outcome |

|---|---|---|---|

| Optimize Asymmetric Synthesis | Parallel screening of catalysts in 96-well plates. | - Chiral ligands

| Identification of optimal conditions for high yield and enantiomeric excess (>99% ee). |

| Discover Novel Biocatalysts | Screening of enzyme libraries (e.g., ADHs, lipases). | - Enzyme variants

| A robust and highly selective enzyme for industrial-scale synthesis. |

| Generate a Derivative Library | Automated parallel synthesis using a robotic liquid handler. | - Library of amines for Br substitution

| A diverse library of several hundred novel compounds for biological or materials screening. |

| Explore New Reactivity | Screening reactions with a diverse set of reagents. | - Lewis acids

| Discovery of unexpected or novel chemical transformations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.